molecular formula C24H30N2O3 B6073163 2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

Cat. No. B6073163
M. Wt: 394.5 g/mol
InChI Key: XJZSZEYSZPJITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide is a chemical compound that has gained a lot of attention in recent years due to its potential scientific research applications. This compound is a member of the acetamide family and has a molecular weight of 412.55 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide is not fully understood. However, it is believed to work by affecting the levels of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the levels of dopamine, which is a neurotransmitter that is important for movement and mood regulation.
Biochemical and Physiological Effects:
2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has several biochemical and physiological effects. In addition to increasing dopamine levels, this compound has also been shown to have an effect on other neurotransmitters such as serotonin and norepinephrine. It has also been shown to have an effect on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in lab experiments is that it is relatively easy to synthesize. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide. One area of research is in the development of new drugs for the treatment of neurological disorders. Another area of research is in the study of the mechanism of action of this compound, which may lead to the development of new therapies for a variety of conditions. Additionally, more research is needed to determine the long-term effects of this compound on the body and brain.

Synthesis Methods

The synthesis of 2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide is a complex process that involves several steps. The first step is the synthesis of 4-acetylphenol, which is then reacted with 1-bromo-3-phenylpropane to form 1-(4-acetylphenoxy)-3-phenylpropan-1-one. This intermediate is then reacted with piperidine and acetic anhydride to form the final product, 2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide.

Scientific Research Applications

2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has several scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to have an effect on the central nervous system and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-19(27)21-11-13-23(14-12-21)29-18-24(28)25-22-10-6-16-26(17-22)15-5-9-20-7-3-2-4-8-20/h2-4,7-8,11-14,22H,5-6,9-10,15-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZSZEYSZPJITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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